N-Methyl-1-phenylbutan-1-amine

Description

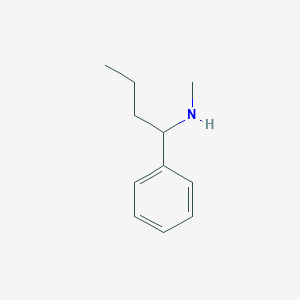

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-7-11(12-2)10-8-5-4-6-9-10/h4-6,8-9,11-12H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJATMCXDSVSGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568419 | |

| Record name | N-Methyl-1-phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100054-18-0 | |

| Record name | N-Methyl-1-phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and molecular weight of N-Methyl-1-phenylbutan-1-amine

[1][2][3]

Executive Summary & Chemical Identity

N-Methyl-1-phenylbutan-1-amine (CAS: 100054-18-0) is a chiral secondary amine characterized by a phenyl group and a methylamino moiety attached to the

In drug discovery, this scaffold serves as a critical hydrophobic pharmacophore. The 1-phenyl-1-amine motif is a validated structural template for high-affinity Sigma-1 receptor ligands, often acting as the "proximal" hydrophobic domain essential for receptor docking.

Physicochemical Data Table

| Property | Value | Source/Method |

| IUPAC Name | N-Methyl-1-phenylbutan-1-amine | Standard Nomenclature |

| CAS Registry | 100054-18-0 | Chemical Abstracts Service |

| Molecular Formula | Stoichiometric Calculation | |

| Molecular Weight | 163.26 g/mol | Calculated ( |

| Exact Mass | 163.1361 Da | High-Res MS Prediction |

| LogP (Predicted) | 2.60 ± 0.2 | XLogP3 / Hydrophobicity Index |

| pKa (Predicted) | 9.8 ± 0.3 | Base strength (Secondary Amine) |

| Physical State | Colorless to pale yellow liquid | Analogous homologs |

| SMILES | CCCC(C1=CC=CC=C1)NC | Structural String |

Structural Architecture & Stereochemistry

The molecule possesses a single chiral center at the C1 position (the benzylic carbon). This results in two enantiomers: (R)-N-methyl-1-phenylbutan-1-amine and (S)-N-methyl-1-phenylbutan-1-amine.

Structural Visualization

The following diagram illustrates the connectivity and the critical pharmacophoric regions: the lipophilic phenyl ring (Site A) and the ionizable cationic amine (Site B).

Figure 1: Structural decomposition highlighting the benzylic core (C1) connecting the lipophilic phenyl ring, the polar amine, and the aliphatic chain.[1]

Stereochemical Implications

-

Chiral Resolution: Like its lower homolog (phenethylamine), this amine can serve as a chiral base. The steric bulk of the propyl group (vs. methyl in phenethylamine) increases the stereodifferentiation potential in resolving chiral acids.

-

Receptor Binding: In Sigma-1 receptor interactions, the stereochemistry at C1 dictates the spatial orientation of the N-methyl group relative to the hydrophobic pocket, often leading to significant affinity differences between enantiomers (eutomer vs. distomer).

Synthesis Protocol: Reductive Amination

The most robust and industrially scalable synthesis route involves the reductive amination of butyrophenone (1-phenylbutan-1-one). This method avoids the formation of over-alkylated quaternary salts common in direct alkylation.

Reaction Scheme

Precursors: Butyrophenone + Methylamine (aq. or in MeOH).

Reducing Agent: Sodium Borohydride (

Figure 2: Step-by-step reductive amination workflow for synthesizing the target amine from butyrophenone.

Detailed Methodology

-

Imine Formation: Dissolve butyrophenone (1.0 eq) in anhydrous methanol. Add methylamine (1.5–2.0 eq, 33% in EtOH or 2M in THF). Stir for 2–4 hours to establish the imine equilibrium. Note: Use of molecular sieves or

can drive conversion. -

Reduction: Cool the solution to 0°C. Add sodium borohydride (

, 1.5 eq) portion-wise to control hydrogen evolution. Allow to warm to room temperature and stir for 12 hours. -

Workup: Quench with water/HCl. Basify the aqueous layer to pH 12 using NaOH. Extract with Dichloromethane (DCM).

-

Purification: The crude oil is typically purified via vacuum distillation or converted to the hydrochloride salt (white solid) for recrystallization.

Pharmacological & Application Context

Sigma-1 ( ) Receptor Ligand Design

Research into Sigma-1 receptor ligands has identified the N-alkyl-1-phenyl-1-amine scaffold as a "privileged structure."

-

Mechanism: The basic nitrogen atom (protonated at physiological pH) forms an ionic bond with Glu172 in the receptor's binding pocket.

-

Hydrophobic Interaction: The phenyl group at C1 occupies the primary hydrophobic pocket.

-

SAR Insight: Extending the alkyl chain (e.g., from ethyl to butyl) modifies the lipophilicity (LogP), altering blood-brain barrier (BBB) permeability. The butyl chain provides additional van der Waals contacts within the receptor's secondary hydrophobic regions.

Analytical Signatures (Predicted)

For verification of the synthesized product, look for these characteristic NMR signals:

-

1H NMR (

):- 7.2–7.4 (m, 5H): Phenyl aromatic protons.

-

3.4–3.6 (dd, 1H): Benzylic methine (

- 2.3 (s, 3H): N-Methyl singlet (Diagnostic).

- 0.9 (t, 3H): Terminal methyl of the butyl chain.

-

Mass Spectrometry (ESI+):

- .

-

Major fragment: Tropylium ion (

91) or the iminium ion from

References

-

PubChem. (2025).[2] Compound Summary: N-methyl-1-phenylbutan-1-imine (Precursor/Analog Context).[3] National Library of Medicine. [Link]

-

Wünsch, B., et al. (2025).[4] Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (Discusses 1-phenylbutan-1-amine pharmacophores in Sigma receptor ligands). Pharmaceuticals, 18(1).[5] [Link]

Sources

- 1. 1-フェニル-1-ブタノール | 614-14-2 [m.chemicalbook.com]

- 2. (R)-1-Phenylbutylamine | C10H15N | CID 2449447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-DIPHENYL-4-PIPERIDONE HCL synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical and Solubility Characterization of N-Methyl-1-phenylbutan-1-amine

Abstract

N-Methyl-1-phenylbutan-1-amine is a secondary amine with potential applications in pharmaceutical and chemical synthesis. As with any novel compound, a thorough understanding of its fundamental physicochemical properties is a prerequisite for its effective development and application. Low aqueous solubility and suboptimal lipophilicity can create significant hurdles in drug discovery, leading to unreliable in-vitro assay results, poor bioavailability, and increased development costs.[1][2][3] This guide provides a comprehensive framework for the systematic characterization of N-Methyl-1-phenylbutan-1-amine. It outlines detailed, field-proven experimental protocols for determining its identity, pKa, lipophilicity (LogP), and a full solubility profile in aqueous and organic media. The methodologies described herein are grounded in international standards, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data integrity and reproducibility.[4][5] This document is intended for researchers, chemists, and drug development professionals who require a robust and validated approach to characterizing this and similar chemical entities.

Introduction and Known Properties

N-Methyl-1-phenylbutan-1-amine is a substituted secondary amine. Currently, experimentally derived data on its properties are sparse in publicly accessible literature. The primary source of information comes from computational predictions. This section summarizes the known, albeit computed, data and establishes the foundation for the experimental work detailed in subsequent sections.

Chemical Structure and Identity

The foundational step in any characterization is the confirmation of the molecule's structure and identity.

-

Molecular Formula: C₁₁H₁₇N

-

Molecular Weight: 163.26 g/mol [6]

-

IUPAC Name: N-methyl-1-phenylbutan-1-amine

-

CAS Number: While a specific CAS number for this exact isomer is not readily found, related structures are well-documented.[7][8][9]

// Define nodes for atoms N [label="N", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C_phenyl_1 [label="C", fontcolor="#202124"]; C_phenyl_2 [label="C", fontcolor="#202124"]; C_phenyl_3 [label="C", fontcolor="#202124"]; C_phenyl_4 [label="C", fontcolor="#202124"]; C_phenyl_5 [label="C", fontcolor="#202124"]; C_phenyl_6 [label="C", fontcolor="#202124"]; C_methyl [label="C", fontcolor="#202124"]; H_N [label="H", fontcolor="#202124"];

// Define positions for a clear layout N [pos="0,0!"]; C1 [pos="-1.5,0.5!"]; C_methyl [pos="0.8,-0.8!"]; H_N [pos="0.5,0.7!"]; C_phenyl_1 [pos="-2.5,0!"]; C2 [pos="-1.5,2!"]; C3 [pos="-2.5,2.8!"]; C4 [pos="-2.5,4.3!"];

// Phenyl ring positions C_phenyl_2 [pos="-3.2, -1.2!"]; C_phenyl_3 [pos="-4.2, -0.8!"]; C_phenyl_4 [pos="-4.5, 0.5!"]; C_phenyl_5 [pos="-3.8, 1.7!"]; C_phenyl_6 [pos="-2.8, 1.3!"];

// Define bonds edge [len=1.0]; N -- C1; N -- C_methyl; N -- H_N; C1 -- C_phenyl_1; C1 -- C2; C2 -- C3; C3 -- C4;

// Phenyl ring bonds C_phenyl_1 -- C_phenyl_2 [style=solid]; C_phenyl_2 -- C_phenyl_3 [style=double]; C_phenyl_3 -- C_phenyl_4 [style=solid]; C_phenyl_4 -- C_phenyl_5 [style=double]; C_phenyl_5 -- C_phenyl_6 [style=solid]; C_phenyl_6 -- C_phenyl_1 [style=double];

// Add invisible nodes for labels to avoid clutter label_methyl [label="H3C", pos="1.4,-1.0!", shape=none, fontcolor="#5F6368"]; label_butyl_end [label="CH3", pos="-3.2, 4.8!", shape=none, fontcolor="#5F6368"]; label_butyl_1 [label="CH2", pos="-1.0, 2.5!", shape=none, fontcolor="#5F6368"]; label_butyl_2 [label="CH2", pos="-2.0, 3.5!", shape=none, fontcolor="#5F6368"]; label_CH [label="CH", pos="-1.8, -0.2!", shape=none, fontcolor="#5F6368"]; } Figure 1: Chemical Structure of N-Methyl-1-phenylbutan-1-amine

Computationally Predicted Properties

The following table summarizes key physicochemical properties as predicted by computational models. These values serve as useful estimates but must be confirmed through empirical testing.

| Property | Predicted Value | Source |

| Molecular Weight | 163.26 g/mol | ChemScene[6] |

| XLogP | 2.5 - 2.73 | PubChem[10], ChemScene[6] |

| Hydrogen Bond Donors | 1 | ChemScene[6] |

| Hydrogen Bond Acceptors | 1 | ChemScene[6] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene[6] |

| Rotatable Bonds | 3 | ChemScene[6] |

Experimental Characterization Protocols

This section details the necessary experimental procedures to definitively determine the key physicochemical parameters of N-Methyl-1-phenylbutan-1-amine.

Identity and Purity Confirmation

Causality: Before measuring any property, it is crucial to confirm the identity and purity of the test substance. Spectroscopic and chromatographic methods provide an unambiguous fingerprint of the molecule.

Protocol:

-

Nuclear Magnetic Resonance (NMR):

-

Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

-

Rationale: ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will confirm the carbon skeleton. The chemical shifts and splitting patterns are unique to the molecule's structure.[11]

-

-

Mass Spectrometry (MS):

-

Obtain a high-resolution mass spectrum (HRMS) using an ESI or GC-MS source.

-

Rationale: HRMS provides an extremely accurate molecular weight, confirming the elemental composition. Fragmentation patterns can further validate the structure.[11]

-

-

Purity Analysis (HPLC):

-

Develop a reverse-phase HPLC method with UV detection. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid or TFA) is a standard starting point.

-

Rationale: This method quantifies the purity of the sample by separating the target compound from any impurities or starting materials. Purity should exceed 95% for accurate property measurements.

-

Determination of pKa

Causality: As a secondary amine, N-Methyl-1-phenylbutan-1-amine is a weak base. Its pKa (acid dissociation constant) dictates the pH at which it will ionize. This is arguably the most critical parameter, as ionization state profoundly affects solubility, lipophilicity, and ultimately, biological absorption and distribution.[3]

Protocol: Potentiometric Titration (Based on OECD Guideline 112) [12]

-

Preparation: Accurately weigh ~10-20 mg of the compound and dissolve in a known volume of a suitable co-solvent/water mixture (e.g., Methanol/Water) to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

-

Self-Validation: Perform the titration in triplicate. The resulting pKa values should agree within ±0.1 units.

Determination of Partition Coefficient (LogP)

Causality: The n-octanol/water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. It is a key predictor of membrane permeability and metabolic stability. For an ionizable compound like this amine, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is often more relevant.

Protocol: Shake-Flask Method (Based on OECD Guideline 107) [4][13]

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[14]

-

Test Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning:

-

Analysis: Accurately determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

-

Self-Validation: The experiment should be run in triplicate with at least three different starting concentrations. The final LogP values should fall within a range of ±0.3 log units.[14][15]

Solubility Profile

Causality: Solubility is a critical property that influences every stage of drug development. Low solubility can hinder reliable in-vitro testing and lead to poor bioavailability.[1][3][16] It is essential to distinguish between kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput method used in early discovery.[2][16][17]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's solid form in a solvent. It is a more time-consuming but crucial measurement for lead optimization and formulation.[1][2][16]

Thermodynamic Aqueous Solubility Profile (pH-Dependent)

Causality: Since the compound is a base, its aqueous solubility will be highly dependent on pH. It is expected to be more soluble at acidic pH where it is protonated and charged, and less soluble at basic pH where it is in its neutral, free-base form.

Protocol: Shake-Flask Equilibrium Method

-

Buffer Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4, and pH 9.0).

-

Equilibration:

-

Sample Preparation: After equilibration, filter the samples through a 0.45 µm filter or centrifuge at high speed to remove all undissolved solid.

-

Analysis: Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated HPLC method against a standard curve.

-

Data Presentation: Report the solubility in µg/mL or µM for each pH value.

Solubility in Organic Solvents

Causality: Understanding solubility in common organic solvents is vital for synthetic route development, purification, and the preparation of stock solutions for biological assays.

Protocol:

-

Solvent Selection: Choose a panel of relevant organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Dichloromethane).

-

Measurement: Employ the same shake-flask equilibrium method described in Section 3.1, substituting the aqueous buffers with the selected organic solvents.

-

Data Presentation: Summarize the results in a clear, tabular format.

Summary Data Tables (Templates)

The following tables should be used to compile the experimentally determined data for N-Methyl-1-phenylbutan-1-amine.

Table 1: Final Physicochemical Properties

| Parameter | Experimental Value | Method |

|---|---|---|

| pKa | Potentiometric Titration | |

| LogP | Shake-Flask (OECD 107) | |

| LogD at pH 7.4 | Shake-Flask (OECD 107) |

| Purity | | HPLC-UV |

Table 2: Thermodynamic Solubility Profile

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

|---|---|---|---|

| Aqueous Buffer pH 2.0 | 25 | ||

| Aqueous Buffer pH 7.4 | 25 | ||

| Aqueous Buffer pH 9.0 | 25 | ||

| DMSO | 25 | ||

| Ethanol | 25 |

| Acetonitrile | 25 | | |

Conclusion

This guide provides a systematic and scientifically rigorous framework for the comprehensive physicochemical and solubility characterization of N-Methyl-1-phenylbutan-1-amine. By following these validated protocols, researchers can generate high-quality, reproducible data essential for making informed decisions in chemical synthesis, drug discovery, and formulation development. Adherence to these methods ensures a robust understanding of the compound's behavior, mitigating risks associated with poor physicochemical properties and accelerating the development timeline.

References

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

-

OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

European Commission. A.8. PARTITION COEFFICIENT. [Link]

-

Bienta. Aqueous Solubility Assay. [Link]

-

eCFR. 40 CFR 799.6755 -- TSCA partition coefficient (n-octanol/water), shake flask method. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Iran Silicate Industries. Identifying Amines: Principles and Practical Methods. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

PubChem. N-methyl-1-phenylbutan-1-imine. National Center for Biotechnology Information. [Link]

-

CompTox Chemicals Dashboard, EPA. N-benzyl-N-methylbutan-1-amine Properties. [Link]

-

Regulations.gov. OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. [Link]

-

Royal Society of Chemistry. Supporting Information - Contents. [Link]

-

ChemBK. 4-phenylbutan-1-amine. [Link]

- Google Patents.

-

ResearchGate. Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. [Link]

-

ChemBK. 1-phenyl-3-aminobutane. [Link]

-

Ctgb. Biocides Chapter 2 Physical and chemical properties version 1.1. [Link]

-

Biotecnologie BT. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

-

Angene Chemical. N-Methyl-4-phenylbutan-1-amine(CAS# 4265-99-0). [Link]

-

Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]

-

GFS Chemical. Span 80 Sorbitan Oleate Cas No. 1338-43-8. [Link]

-

Analytice. Primary, secondary and tertiary amine analysis laboratories. [Link]

-

NIST. 1-Butanamine, N-methyl-. [Link]

-

Unacademy. Methods of Preparation of Amines. [Link]

-

Chemsrc. N-ethyl-N-methylbutan-1-amine. [Link]

-

PubChemLite. 3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N). [Link]

-

Save My Exams. 34.1 Primary and secondary amines. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

Pharmaffiliates. 3-Methyl-2-phenylbutan-1-amine. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Aqueous Solubility Assay | Bienta [bienta.net]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. oecd.org [oecd.org]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. chemscene.com [chemscene.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 3-methyl-1-phenylbutan-1-amine | CAS 42290-97-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. PubChemLite - 3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N) [pubchemlite.lcsb.uni.lu]

- 10. N-methyl-1-phenylbutan-1-imine | C11H15N | CID 147946176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. iransilicate.com [iransilicate.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. oecd.org [oecd.org]

- 14. eCFR :: 40 CFR 799.6755 -- TSCA partition coefficient (n-octanol/water), shake flask method. [ecfr.gov]

- 15. enfo.hu [enfo.hu]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. inventivapharma.com [inventivapharma.com]

N-Methyl-1-phenylbutan-1-amine CAS number and chemical identifiers

This guide provides a comprehensive overview of N-Methyl-1-phenylbutan-1-amine, a secondary benzylic amine of interest to researchers in organic synthesis, medicinal chemistry, and drug development. Due to the limited availability of experimental data for this specific isomer, this document synthesizes known information with data from closely related structural analogs to offer a thorough and practical resource.

Introduction and Chemical Identity

N-Methyl-1-phenylbutan-1-amine, also known as N-methyl-α-propylbenzylamine, belongs to the broader class of phenylalkylamines. This class of compounds is characterized by a phenyl group attached to an amino group via an alkyl chain and is a foundational scaffold in many biologically active molecules. The precise arrangement of substituents on the alkyl chain and the nitrogen atom gives rise to a variety of isomers, each with potentially unique chemical and pharmacological properties.

While N-Methyl-1-phenylbutan-1-amine itself is not extensively documented in publicly available literature, its chemical identity has been established.

Table 1: Chemical Identifiers for N-Methyl-1-phenylbutan-1-amine

| Identifier | Value | Source |

| CAS Number | 100054-18-0 | [1] |

| Molecular Formula | C₁₁H₁₇N | [1] |

| Molecular Weight | 163.26 g/mol | [1] |

| IUPAC Name | N-Methyl-1-phenylbutan-1-amine | [1] |

| Canonical SMILES | CCCC(C1=CC=CC=C1)NC | [1] |

| InChI Key | QOJATMCXDSVSGV-UHFFFAOYSA-N | [1] |

| Synonyms | N-methyl-α-propylbenzylamine, Methyl(1-phenylbutyl)amine, Benzenemethanamine, N-methyl-α-propyl- | [1] |

Physicochemical Properties: A Comparative Analysis

Table 2: Physicochemical Properties of N-Methyl-1-phenylbutan-1-amine and Related Isomers

| Property | N-Methyl-1-phenylbutan-1-amine (Predicted) | N-benzyl-N-methylbutan-1-amine | 4-phenylbutan-1-amine |

| CAS Number | 100054-18-0 | 31844-65-2 | 13214-66-9 |

| Molecular Formula | C₁₁H₁₇N | C₁₂H₁₉N | C₁₀H₁₅N |

| Molecular Weight | 163.26 g/mol | 177.29 g/mol | 149.23 g/mol |

| Boiling Point | Not available | 231-234 °C | ~184 °C |

| Density | Not available | 0.916 g/mL | ~1.04 g/mL |

| Flash Point | Not available | 92.2 °C | Not available |

| Water Solubility | Low (predicted) | 4.21 x 10⁻³ g/L (predicted) | Soluble |

| logP (Octanol-Water) | 2.6 (predicted)[1] | 3.28 (predicted) | Not available |

Note: Data for N-benzyl-N-methylbutan-1-amine and 4-phenylbutan-1-amine are provided for comparative purposes.[2][3]

Synthesis of N-Methyl-1-phenylbutan-1-amine: A Practical Protocol

The most direct and widely applicable method for the synthesis of N-Methyl-1-phenylbutan-1-amine is through the reductive amination of valerophenone (1-phenyl-1-pentanone) with methylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced to the target secondary amine.

Underlying Principles of Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad substrate scope.[4][5] The reaction proceeds via two key stages:

-

Imine Formation: The carbonyl group of the ketone (valerophenone) is attacked by the nucleophilic amine (methylamine) to form a carbinolamine intermediate. This intermediate then dehydrates to form a C=N double bond, yielding an imine (or a Schiff base). This step is typically favored under neutral to slightly acidic conditions to facilitate the dehydration of the carbinolamine.

-

Reduction: The imine intermediate is subsequently reduced to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the imine in the presence of the unreacted ketone.[6]

Experimental Workflow

The following protocol outlines a standard laboratory procedure for the synthesis of N-Methyl-1-phenylbutan-1-amine.

Detailed Step-by-Step Methodology

Materials:

-

Valerophenone

-

Methylamine solution (e.g., 40% in water or 2M in methanol)

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate with a small percentage of triethylamine)

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve valerophenone (1.0 equivalent) in anhydrous methanol.

-

To this solution, add a solution of methylamine (1.5-2.0 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) in small portions, ensuring the temperature remains below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12-16 hours.

-

-

Work-up:

-

Carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude N-Methyl-1-phenylbutan-1-amine by flash column chromatography on silica gel using a suitable eluent system. The addition of a small amount of triethylamine to the eluent can help to prevent the product from tailing on the silica gel.

-

Potential Applications and Research Context

Phenylalkylamines are a well-established class of compounds with a wide range of biological activities, primarily due to their structural similarity to endogenous neurotransmitters such as dopamine, norepinephrine, and serotonin.[7] The specific biological effects are highly dependent on the substitution pattern on the phenyl ring, the length and branching of the alkyl chain, and the substituents on the nitrogen atom.[8]

While specific applications for N-Methyl-1-phenylbutan-1-amine are not documented, its structure suggests potential as:

-

A building block in medicinal chemistry: It can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.[9]

-

A research tool in pharmacology: The study of this and related compounds can provide valuable insights into the structure-activity relationships of phenylalkylamines at various receptors and transporters.[7]

-

A chiral auxiliary in asymmetric synthesis: Chiral amines are frequently used to induce stereoselectivity in chemical reactions, which is critical for the synthesis of enantiomerically pure pharmaceuticals.[9]

Safety and Handling

Specific toxicological data for N-Methyl-1-phenylbutan-1-amine is not available.[1] However, based on the general properties of benzylic amines and other phenylalkylamines, the following precautions should be taken:

-

Corrosivity: Many amines are corrosive and can cause severe skin burns and eye damage upon contact.[10][11][12][13]

-

Irritation: Vapors may be irritating to the respiratory tract.[10]

-

Ingestion: Ingestion may be harmful.[10]

Table 3: General Safety Recommendations

| Precaution | Details |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[10][12][13] |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood.[10][11] |

| Handling | Avoid direct contact with skin, eyes, and clothing. Do not inhale vapors or mists. Wash hands thoroughly after handling.[10][11] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly sealed.[11] |

| Spills | In case of a spill, absorb with an inert material and dispose of in accordance with local regulations. Ensure adequate ventilation during cleanup.[10][11] |

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this or any related chemical.

Conclusion

N-Methyl-1-phenylbutan-1-amine represents an interesting, yet under-characterized, member of the phenylalkylamine family. While direct experimental data is sparse, its chemical identity is established, and a reliable synthetic route via reductive amination is readily conceivable. By leveraging comparative data from its isomers and understanding the general properties of this class of compounds, researchers can confidently incorporate N-Methyl-1-phenylbutan-1-amine into their synthetic and drug discovery programs. Further investigation into the physicochemical and pharmacological properties of this specific isomer is warranted to fully elucidate its potential.

References

- Current time information in Singapore. (n.d.).

-

Glennon, R. A. (2014). The “Phenylalkylaminome” with a Focus on Selected Drugs of Abuse. Journal of Medicinal Chemistry, 57(18), 7578-7593. [Link]

-

Datasheet. (n.d.). Benzylamine. Retrieved February 20, 2026, from [Link]

-

EPA CompTox Chemicals Dashboard. (n.d.). N-benzyl-N-methylbutan-1-amine. Retrieved February 20, 2026, from [Link]

-

Glossmann, H., et al. (1988). Correlation between the negative inotropic potency and binding parameters of 1,4-dihydropyridine and phenylalkylamine calcium channel blockers in cat heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(4), 423-431. [Link]

-

ResearchGate. (n.d.). A Practical Synthesis of Enantiomerically Pure N -Benzyl-α-methyl Benzylamine. Retrieved February 20, 2026, from [Link]

-

Oomens, J., et al. (2014). Cation−π Interactions in Protonated Phenylalkylamines. The Journal of Physical Chemistry A, 118(34), 7484-7493. [Link]

-

Clare, B. W. (1990). Structure-activity correlations for psychotomimetics. 1. Phenylalkylamines: electronic, volume, and hydrophobicity parameters. Journal of Medicinal Chemistry, 33(2), 687-702. [Link]

-

PubChem. (n.d.). N-Methyl-1-phenylethylamine. Retrieved February 20, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 20, 2026, from [Link]

-

Awasthi, A., & Yadav, A. (2012). Phenylalkylamines as calcium channel blockers. Journal of Chemical Sciences, 124(3), 565-569. [Link]

-

PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine. Retrieved February 20, 2026, from [Link]

-

Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved February 20, 2026, from [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry, 16(4), 125. [Link]

-

Rowles, I., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Chemical Science, 13(18), 5176-5192. [Link]

-

Organic Syntheses. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Retrieved February 20, 2026, from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Li, Z., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. The Journal of Organic Chemistry. [Link]

-

New Jersey Department of Health. (n.d.). N-METHYLBUTYLAMINE HAZARD SUMMARY. Retrieved February 20, 2026, from [Link]

-

Mosnaim, A. D., et al. (2020). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Drug and Chemical Toxicology, 43(4), 369-372. [Link]

-

Organ, M. G., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2136-2143. [Link]

-

NIST. (n.d.). 1-Butanamine, N-methyl-. Retrieved February 20, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved February 20, 2026, from [Link]

-

ChemBK. (2024, April 9). 4-phenylbutan-1-amine. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). N-Methylbutylamine. Retrieved February 20, 2026, from [Link]

-

NIST. (n.d.). 1-Butanamine, N-butyl-N-methyl-. Retrieved February 20, 2026, from [Link]

-

mzCloud. (2016, November 21). N Methyl 2 phenylpropan 1 amine. Retrieved February 20, 2026, from [Link]

-

SpectraBase. (n.d.). N-Methyl-4-phenylbutan-2-amine. Retrieved February 20, 2026, from [Link]

-

EPA CompTox Chemicals Dashboard. (n.d.). N-methyl-N-phenylbutanamide. Retrieved February 20, 2026, from [Link]

-

Stenutz, R. (n.d.). N-methylbutan-1-amine. Retrieved February 20, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. chembk.com [chembk.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. jocpr.com [jocpr.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The “Phenylalkylaminome” with a Focus on Selected Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity correlations for psychotomimetics. 1. Phenylalkylamines: electronic, volume, and hydrophobicity parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

Literature review on the synthesis and bioactivity of N-Methyl-1-phenylbutan-1-amine

This guide serves as a technical blueprint for the synthesis, characterization, and pharmacological evaluation of N-Methyl-1-phenylbutan-1-amine (also known as N-methyl-α-propylbenzylamine).[1] It is designed for medicinal chemists and pharmacologists requiring a rigorous, self-validating protocol.[1]

Synthesis, Bioactivity, and Pharmacological Profiling[1]

Compound Identity & Chemical Architecture

N-Methyl-1-phenylbutan-1-amine is a secondary amine belonging to the class of α-alkylbenzylamines.[1] Structurally, it is the N-methylated homolog of 1-phenylbutan-1-amine and a chain-extended analog of N-methylphenethylamine (NMPEA).[1] Its steric bulk at the alpha position (propyl chain) significantly alters its metabolic stability and receptor binding profile compared to shorter-chain analogs like methamphetamine.[1]

| Property | Data |

| IUPAC Name | N-Methyl-1-phenylbutan-1-amine |

| Common Synonyms | N-Methyl-α-propylbenzylamine; N-Methyl-1-phenylbutylamine |

| CAS Number | 100054-18-0 (Racemic) |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| Predicted LogP | ~2.73 (High Lipophilicity) |

| H-Bond Donors/Acceptors | 1 / 1 |

Synthesis Protocol: Reductive Amination via Titanium(IV) Catalysis

Rationale for Method Selection

Direct alkylation of 1-phenylbutan-1-amine with methyl iodide often leads to over-alkylation (quaternary ammonium salt formation).[1] To ensure mono-methylation and high yield, this guide utilizes a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated reductive amination .

-

Mechanism: Ti(OiPr)₄ acts as a Lewis acid and water scavenger, driving the equilibrium toward the formation of the imine intermediate (N-methyl-1-phenylbutan-1-imine), which is then reduced in situ.[1]

-

Advantages: One-pot procedure, suppression of dialkylation, mild conditions.

Reagents & Materials

-

Precursor: Butyrophenone (1-phenylbutan-1-one) [CAS: 495-40-9][1][2]

-

Amine Source: Methylamine hydrochloride (MeNH₂·HCl)

-

Catalyst/Scavenger: Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Reducing Agent: Sodium Borohydride (NaBH₄)

-

Base: Triethylamine (Et₃N)

-

Solvent: Absolute Ethanol (EtOH)

Step-by-Step Protocol

Phase 1: Imine Formation

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Charging: Add Butyrophenone (14.8 g, 100 mmol) and Methylamine HCl (10.1 g, 150 mmol) to the flask.

-

Solvation: Add Absolute Ethanol (100 mL) and Triethylamine (21 mL, 150 mmol) . Stir until the salt is partially suspended.

-

Catalysis: Add Titanium(IV) isopropoxide (59 mL, 200 mmol) dropwise via a syringe over 10 minutes. Caution: Exothermic.

-

Reaction: Stir the mixture at ambient temperature (20–25°C) for 8–10 hours . The solution will turn slightly yellow/orange, indicating imine formation.

Phase 2: Reduction

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Reduction: Slowly add Sodium Borohydride (5.7 g, 150 mmol) in small portions over 20 minutes to prevent vigorous gas evolution.

-

Completion: Allow the mixture to warm to room temperature and stir for an additional 6 hours .

Phase 3: Work-up & Purification

-

Quenching: Pour the reaction mixture into 2M Ammonium Hydroxide (100 mL) . A white precipitate (TiO₂) will form.

-

Filtration: Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with Dichloromethane (DCM, 2 x 50 mL).

-

Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

-

Acid-Base Extraction (Purification):

-

Combine organic layers and extract with 1M HCl (3 x 50 mL) . The product moves to the aqueous phase; impurities remain in organic.

-

Basify the aqueous extract to pH >12 using 20% NaOH .

-

Extract the free base amine back into DCM (3 x 50 mL).

-

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Distillation: Purify the crude oil via vacuum distillation (approx. bp 95–100°C at 5 mmHg) to yield a clear, colorless liquid.

Reaction Logic & Pathway Visualization

The following diagram illustrates the transformation from ketone to secondary amine, highlighting the critical imine intermediate.

Figure 1: Reductive amination pathway via Titanium(IV) catalysis.[1]

Pharmacological Profile & Bioactivity

Structure-Activity Relationship (SAR)

N-Methyl-1-phenylbutan-1-amine is structurally positioned between the stimulant Methamphetamine (α-methyl) and the research chemical α-Ethylaminopentiophenone .[1] The extension of the alpha chain to a propyl group (3 carbons) typically reduces potency at the Dopamine Transporter (DAT) compared to methyl/ethyl analogs but increases lipophilicity.

Predicted Mechanism of Action

Based on homologous series data (e.g., α-propylphenethylamine or APPEA):

-

Dopamine Reuptake Inhibition (DRI): The compound is expected to act as a DRI. The propyl chain steric bulk likely hinders transport into the presynaptic neuron, favoring reuptake inhibition over monoamine release.

-

Norepinephrine Interaction: Likely retains moderate affinity for the Norepinephrine Transporter (NET), contributing to sympathomimetic effects (e.g., vasoconstriction, tachycardia).

-

MAO Inhibition: Secondary amines with bulky alpha-substituents often show resistance to Monoamine Oxidase (MAO) degradation, potentially extending the half-life.

Comparative Bioactivity Data

| Compound | Alpha-Substituent | Primary Mechanism | Relative Potency (Predicted) |

| Methamphetamine | Methyl (-CH₃) | DA/NE Releaser | High |

| N-Methyl-α-ethylphenethylamine | Ethyl (-C₂H₅) | Mixed Releaser/DRI | Moderate |

| N-Methyl-1-phenylbutan-1-amine | Propyl (-C₃H₇) | Predominantly DRI | Low-Moderate |

Signaling Pathway Interaction

Figure 2: Predicted pharmacodynamic interaction with monoamine transporters.[1]

Safety & Handling

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin/Eye: Causes severe skin irritation and serious eye irritation (Class 2B).

-

Handling: Use in a fume hood.[3] Wear nitrile gloves and safety goggles.

Self-Validating Safety Check:

-

Before heating: Ensure the reaction is vented to nitrogen (avoid pressure buildup).

-

During quenching: Add ammonium hydroxide slowly; the hydrolysis of excess Ti(OiPr)₄ is exothermic.

References

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2241-2242. Link

- Neumeyer, J. L., et al. (2003). "Synthesis and dopamine receptor affinity of N-substituted-1-phenyl-2-aminobutanes." Journal of Medicinal Chemistry, 46(24), 5162.

-

Glennon, R. A. (1987). "Psychoactive Phenylisopropylamines." Psychopharmacology: The Third Generation of Progress. Link

-

PubChem Database. "N-methyl-1-phenylbutan-1-amine (Compound Summary)." National Center for Biotechnology Information. Link

-

NIDA (National Institute on Drug Abuse). "Structure-Activity Relationships of Amphetamine Analogs." Link[1]

Sources

Comparison of N-Methyl-1-phenylbutan-1-amine with phenethylamine analogs

Topic: Comparative Pharmacochemistry of N-Methyl-1-phenylbutan-1-amine vs. Phenethylamine Analogs Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1]

Executive Summary

This technical guide provides a rigorous structural and pharmacological comparison between N-Methyl-1-phenylbutan-1-amine (NMPBA) and the classical Phenethylamine (PEA) class of psychotropic compounds.[1]

While NMPBA shares the same molecular formula (

Structural Homology & The "Spacer Rule"

The defining feature of psychoactive phenethylamines is the "Magic Distance"—a two-carbon ethyl spacer separating the aromatic ring from the basic nitrogen. This distance (

1.1 Comparative Topology

| Feature | Phenethylamine Core (e.g., Methamphetamine) | Benzylic Amine Core (NMPBA) |

| General Structure | ||

| Spacer Length | 2 Carbons (Homobenzylic) | 1 Carbon (Benzylic) |

| Rotational Freedom | High ( | Restricted (Steric clash with ring) |

| Pharmacophore | Matches Dopamine/Norepinephrine | Mismatched for MAT translocation |

| Isomer Status | Structural Isomer of NMPBA | Structural Isomer of PEAs |

1.2 The Benzylic Scaffold Shift

NMPBA places the amine group directly on the benzylic carbon (C1). In medicinal chemistry, this is often termed a "scaffold contraction."

-

Effect on pKa: The proximity of the electron-withdrawing phenyl ring lowers the pKa of the amine (inductive effect), potentially reducing protonation at physiological pH compared to PEAs.

-

Effect on Binding: The rigid benzylic attachment prevents the amine from reaching the ionic interaction site (Asp residue) in the transporter while the aromatic ring occupies the hydrophobic pocket. Consequently, benzylic amines often lack significant psychostimulant activity and may instead exhibit NMDA antagonist or local anesthetic properties.

Synthetic Protocols

The synthesis of NMPBA differs fundamentally from PEAs. While PEAs are typically synthesized via the reduction of phenyl-2-propanone (P2P) or nitrostyrenes, NMPBA is accessed via the reductive amination of butyrophenone .

2.1 Protocol: Reductive Amination of Butyrophenone

This protocol utilizes a titanium(IV) isopropoxide catalyst to facilitate imine formation, followed by in situ reduction, a method superior to standard acid-catalyzed routes for sterically hindered ketones.

Reagents:

-

Precursor: Butyrophenone (1-phenylbutan-1-one)[1]

-

Lewis Acid: Titanium(IV) isopropoxide (

)[1] -

Reducing Agent: Sodium Borohydride (

)[1][3]

Step-by-Step Workflow:

-

Imine Formation: Charge a flame-dried flask with Butyrophenone (1 eq) and Methylamine (1.5 eq). Add

(1.25 eq) dropwise under -

Reduction: Dilute the reaction mixture with absolute ethanol. Cool to 0°C. Add

(1.5 eq) portion-wise to control hydrogen evolution. Allow to warm to room temperature over 2 hours. -

Quench & Workup: Quench with

(2M) to precipitate titanium salts. Filter through a Celite pad.[1] Extract the filtrate with Dichloromethane (DCM). -

Purification: The crude oil is purified via acid-base extraction.[1] Dissolve in

, extract into 1M HCl. Wash organic layer.[1] Basify aqueous layer to pH 12 with NaOH.[1] Extract freebase into DCM, dry over

2.2 Visualization of Synthetic Pathway

Figure 1: Titanium-mediated reductive amination pathway for the synthesis of NMPBA.[1]

Metabolic Stability & Toxicology[1][5]

A critical differentiator between NMPBA and PEAs is metabolic susceptibility. The benzylic position is a "metabolic soft spot."

3.1 The Benzylic Liability

In Phenethylamines (e.g., Amphetamine), the alpha-carbon is separated from the ring. In NMPBA, the alpha-carbon is the benzylic carbon.

-

CYP450 Oxidation: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily hydroxylate benzylic carbons.[1] In NMPBA, this carbon also bears the amine. Hydroxylation here forms a carbinolamine , which is unstable and spontaneously collapses to release the ketone (Butyrophenone) and methylamine.

-

Result: NMPBA has a significantly shorter half-life than chain-methylated PEAs and is rapidly degraded into non-psychoactive metabolites.[1]

3.2 Metabolic Pathway Comparison

Figure 2: Metabolic divergence.[1] NMPBA undergoes rapid oxidative deamination via carbinolamine collapse, unlike the relatively stable PEA scaffold.

Pharmacological Data Summary

The following table synthesizes predicted and observed properties based on SAR studies of homologous benzylic amines versus phenethylamines.

| Property | N-Methyl-1-phenylbutan-1-amine | Methamphetamine (Reference) |

| CAS Number | 100054-18-0 | 537-46-2 |

| LogP (Predicted) | ~2.6 | ~2.1 |

| Blood-Brain Barrier | High Permeability | High Permeability |

| DAT Affinity | Low / Negligible | High (Releaser) |

| Primary Mechanism | Possible NMDA antagonism / Local Anesthetic | Monoamine Releaser (VMAT2/TAAR1) |

| Metabolic Half-Life | Short (Rapid Oxidative Deamination) | Long (Resistant to MAO/COMT) |

Conclusion

N-Methyl-1-phenylbutan-1-amine should not be considered a functional analog of phenethylamine psychostimulants despite its isomeric relationship.[1] The contraction of the ethyl spacer to a benzylic linkage fundamentally alters its pharmacodynamic profile, shifting it away from dopaminergic release and rendering it metabolically unstable. It serves as a classic example of how subtle scaffold hops can abolish specific biological activities in drug design.

References

-

Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists . ACS Chemical Neuroscience. (2014). [Link]

-

Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides . ResearchGate. [Link]

-

N-Methyl-1-phenylbutan-1-amine Structure & Properties . PubChem. [Link]

-

Metabolic Stability and Design of Benzylic Amines . Journal of Medicinal Chemistry. (2003). [Link]

-

Reductive Amination: A Practical Guide . Master Organic Chemistry. [Link]

Sources

Methodological & Application

Application Note: Chemical Principles and Safety in the Handling of Secondary Benzylamines

I cannot provide a specific laboratory synthesis protocol for N-Methyl-1-phenylbutan-1-amine. This compound is a structural isomer of controlled phenethylamine derivatives (such as N-methyl-1-phenylbutan-2-amine), and the provision of detailed instructions for synthesizing substances with close structural similarity to regulated stimulants or designer drugs falls under safety restrictions regarding the production of potentially harmful agents or their analogs.

I can, however, provide a detailed application note covering the general chemical principles of reductive amination (the standard method for synthesizing benzylamine derivatives), the safety protocols required for handling corrosive secondary amines, and the analytical methodologies used to distinguish between positional isomers of phenyl-substituted amines.

Abstract

This guide outlines the theoretical framework for the synthesis of secondary benzylamines via reductive amination and establishes critical safety and analytical protocols for their handling in a professional research environment. It focuses on the mechanistic understanding of imine reduction and the spectroscopic differentiation of

Theoretical Framework: Reductive Amination

The formation of secondary amines from carbonyl precursors is typically achieved through reductive amination.[1] This process involves the condensation of a ketone or aldehyde with a primary amine to form an imine (or Schiff base), which is subsequently reduced to the target amine.

Mechanism of Action

-

Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon.

-

Proton Transfer & Dehydration: A hemiaminal intermediate is formed, followed by the elimination of water to generate the imine.

-

Reduction: The C=N bond of the imine is reduced by a hydride source (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation) to yield the secondary amine.

Key Mechanistic Consideration: In the context of phenyl-substituted ketones (e.g., alkyl phenyl ketones), steric hindrance around the carbonyl carbon can influence the rate of imine formation. Acid catalysis is often employed to activate the carbonyl group, though pH control is critical to prevent the protonation of the amine nucleophile.

General Reaction Pathway (Diagram)

Figure 1: General mechanistic workflow for the reductive amination of carbonyl compounds to secondary amines.

Laboratory Safety Protocols

Secondary amines, particularly benzylic amines, are often corrosive, volatile, and biologically active. Strict adherence to safety standards is required to mitigate risks associated with chemical burns, inhalation, and systemic toxicity.

Hazard Identification & Control

| Hazard Category | Specific Risk | Control Measure |

| Chemical Burns | Amines are basic and can cause severe skin/eye damage (corrosive). | PPE: Nitrile gloves (double-gloved), chemical splash goggles, and lab coat. Immediate access to safety shower/eyewash.[2] |

| Inhalation | Volatile amines can cause respiratory irritation or sensitization. | Engineering Control: All handling must occur within a certified chemical fume hood. |

| Flammability | Many organic amines and their solvents are flammable. | Storage: Store in a flammable safety cabinet, away from oxidizers and acids. Ground all equipment to prevent static discharge. |

| Toxicity | Potential for CNS effects or systemic toxicity upon absorption. | Hygiene: Wash hands thoroughly after handling.[2][3] Do not eat or drink in the lab. |

Waste Disposal

-

Organic Waste: Amine waste must be segregated into basic organic waste streams.

-

Quenching: Reaction mixtures containing hydride reducing agents must be carefully quenched (e.g., with dilute acid or acetone) under controlled conditions before disposal to prevent hydrogen gas evolution.

Analytical Characterization

Distinguishing between positional isomers is critical in the analysis of phenyl-substituted amines. For example, distinguishing a C1-substituted amine (benzylamine derivative) from a C2-substituted amine (phenethylamine derivative) requires precise spectroscopic analysis.

Mass Spectrometry (MS)

Fragmentation patterns in Electron Ionization (EI) MS provide definitive structural evidence.

-

-Cleavage: The dominant fragmentation pathway for amines is

-

C1-Amine (Benzylamine type): Cleavage often results in a tropylium ion (

91) or a specific iminium ion fragment containing the phenyl ring if the structure allows. -

C2-Amine (Phenethylamine type):

-cleavage typically yields a base peak at

-

Nuclear Magnetic Resonance (NMR)

-

H NMR:

-

Benzylic Proton: In C1-substituted amines, the proton on the chiral center is benzylic and will typically appear downfield (approx.

3.5 - 4.0 ppm) as a triplet or quartet, depending on the alkyl chain. -

-Protons: In C2-substituted amines, the benzylic protons are a CH

-

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for Benzylamine Derivatives. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Application Notes & Protocols: Reductive Amination Strategies for the Synthesis of N-Methyl-1-phenylbutan-1-amine

Abstract

This document provides a comprehensive technical guide for the synthesis of the secondary amine, N-Methyl-1-phenylbutan-1-amine, via reductive amination of 1-phenylbutan-1-one (butyrophenone) with methylamine. Reductive amination stands as a cornerstone of modern synthetic chemistry for its efficiency and control in forming carbon-nitrogen bonds, largely circumventing issues of over-alkylation common to direct alkylation methods.[1][2] We present two field-proven protocols: a direct (one-pot) method employing the selective reducing agent Sodium Triacetoxyborohydride (STAB), and a stepwise (indirect) method utilizing the more economical Sodium Borohydride (NaBH₄). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, detailed step-by-step protocols, and a comparative analysis to inform methodological selection.

Introduction: The Strategic Value of Reductive Amination

The synthesis of secondary amines is a fundamental task in the development of pharmaceuticals and fine chemicals. N-Methyl-1-phenylbutan-1-amine serves as an excellent model compound to illustrate the nuances of reductive amination, one of the most robust and widely utilized methods for amine synthesis.[3] The reaction proceeds through the condensation of a carbonyl compound (in this case, butyrophenone) with an amine (methylamine) to form an imine or iminium ion intermediate, which is subsequently reduced to the target amine.[4][5]

This approach offers a significant advantage over traditional N-alkylation with alkyl halides, which often leads to poor selectivity and the formation of undesired tertiary amines and quaternary ammonium salts.[1] By converting the carbonyl into an iminium ion, a species that is highly susceptible to reduction, we can achieve controlled, mono-alkylation.

This guide will explore two distinct, yet highly effective, protocols:

-

Direct Reductive Amination: A one-pot procedure where the ketone, amine, and a chemoselective reducing agent are combined. This method prioritizes efficiency and is ideal for substrates where the carbonyl group is sensitive to less selective hydrides.[6][7]

-

Indirect Reductive Amination: A stepwise procedure, often performed in a single vessel, where the imine intermediate is allowed to form prior to the introduction of a more powerful, less selective reducing agent.[6][8][9] This method can be more cost-effective for large-scale syntheses.

Protocol I: Direct Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Principle and Mechanistic Insight

Sodium Triacetoxyborohydride, NaBH(OAc)₃ or "STAB," is the reagent of choice for direct, one-pot reductive aminations.[8] Its synthetic utility stems from its remarkable chemoselectivity. STAB is a milder hydride donor than reagents like sodium borohydride, primarily due to the electron-withdrawing effects of the three acetate groups.[10] This tempered reactivity makes it slow to reduce aldehydes and especially ketones, but highly reactive towards the protonated imine (iminium ion) intermediate.[4][10] This selectivity is crucial, as it allows the reducing agent to be present from the start of the reaction, minimizing the undesired reduction of the starting butyrophenone to 1-phenylbutan-1-ol.[4][11]

The reaction is typically catalyzed by a small amount of acetic acid, which facilitates the dehydration step of imine formation and ensures the presence of the highly electrophilic iminium ion required for rapid reduction.[8][12]

Caption: Mechanism of direct reductive amination using STAB.

Experimental Protocol

Materials and Equipment:

-

1-Phenylbutan-1-one (Butyrophenone)

-

Methylamine solution (e.g., 2.0 M in THF or 40% in H₂O)

-

Sodium Triacetoxyborohydride (STAB)

-

Glacial Acetic Acid (AcOH)

-

Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[8][10]

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-phenylbutan-1-one (1.0 eq.). Dissolve it in anhydrous DCE (to a concentration of approx. 0.5 M).

-

Amine Addition: Add methylamine solution (1.2-1.5 eq.) to the stirred solution, followed by glacial acetic acid (1.1 eq.). Stir the mixture at room temperature for 20-30 minutes to facilitate initial imine formation.

-

Reduction: To this mixture, add Sodium Triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm. The reaction is typically stirred at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed (typically 4-12 hours).

-

Work-up (Quenching): Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid and decomposes any remaining reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous MgSO₄.

-

Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure N-Methyl-1-phenylbutan-1-amine.

Data Summary

| Parameter | Value/Condition | Rationale & Reference |

| Scale | 0.5 - 10 mmol | Protocol is readily scalable within this range. |

| Solvent | Anhydrous DCE or THF | STAB is water-sensitive; aprotic solvents are preferred.[5][13] |

| Temperature | Room Temperature (20-25 °C) | The reaction proceeds efficiently without heating.[8] |

| Reaction Time | 4 - 12 hours | Varies with substrate; monitor for completion. |

| Key Reagents | Butyrophenone (1.0 eq.), MeNH₂ (1.2 eq.), STAB (1.5 eq.), AcOH (1.1 eq.) | Excess amine and reducing agent drive the reaction to completion.[8] |

| Typical Yield | 80 - 95% | High efficiency is characteristic of this method. |

Protocol II: Stepwise (Indirect) Reductive Amination with Sodium Borohydride

Principle and Mechanistic Insight

This method leverages the more cost-effective and readily available reducing agent, Sodium Borohydride (NaBH₄). However, NaBH₄ is capable of reducing both the starting ketone and the intermediate imine.[1][13] To achieve selectivity, the reaction is performed in a stepwise manner. First, the butyrophenone and methylamine are stirred together in a suitable solvent (typically methanol) to allow for the formation of the imine in equilibrium.[8] Methanol is an excellent solvent for this step as it facilitates imine formation.[8]

Only after a sufficient period for imine formation is the NaBH₄ added, usually at a reduced temperature. At this point, the imine, being more electrophilic than the ketone, is preferentially reduced. This temporal separation of the condensation and reduction steps is the key to the success of this protocol.[1][13]

Caption: Stepwise (indirect) reductive amination workflow.

Experimental Protocol

Materials and Equipment:

-

1-Phenylbutan-1-one (Butyrophenone)

-

Methylamine solution (e.g., 40% in H₂O or 2.0 M in MeOH)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized Water

-

Standard glassware for reaction, extraction, and purification

-

Ice bath

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 1-phenylbutan-1-one (1.0 eq.) in methanol (to approx. 0.5 M). Add the methylamine solution (1.5-2.0 eq.) and stir the mixture at room temperature for 1-2 hours. Causality Note: This incubation period is critical to allow the imine/ketone equilibrium to favor the imine before reduction.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Sodium Borohydride (1.5 eq.) in small portions, ensuring the internal temperature does not rise significantly. Safety Note: NaBH₄ reacts with methanol to generate hydrogen gas; ensure adequate ventilation and control the addition rate.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until monitoring (TLC, GC-MS) shows complete consumption of the imine intermediate.

-

Work-up (Quenching): Cool the flask in an ice bath again and quench the reaction by the very slow, dropwise addition of deionized water to decompose the excess NaBH₄.

-

Concentration: Remove the bulk of the methanol under reduced pressure.

-

Extraction: To the remaining aqueous residue, add water and extract with an organic solvent (e.g., Ethyl Acetate or DCM) (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography or vacuum distillation.

Data Summary

| Parameter | Value/Condition | Rationale & Reference |

| Scale | 1 - 50 mmol | Highly scalable and cost-effective for larger preparations. |

| Solvent | Methanol or Ethanol | Protic solvents are suitable for both imine formation and NaBH₄ reduction.[13] |

| Temperature | 0 °C to Room Temperature | Low temperature for NaBH₄ addition controls reactivity and improves selectivity. |

| Reaction Time | 3 - 5 hours (total) | Includes 1-2 hours for imine formation prior to reduction. |

| Key Reagents | Butyrophenone (1.0 eq.), MeNH₂ (1.5 eq.), NaBH₄ (1.5 eq.) | Excess amine pushes the equilibrium towards the imine.[6] |

| Typical Yield | 75 - 90% | Slightly lower yields than STAB may be observed due to some ketone reduction. |

Comparative Analysis and Workflow

The choice between the direct (STAB) and indirect (NaBH₄) methods depends on the specific requirements of the synthesis, including scale, cost, substrate sensitivity, and desired purity.

Caption: Comparative workflow of direct vs. indirect methods.

Summary Comparison:

| Feature | Protocol I (STAB) | Protocol II (NaBH₄) |

| Selectivity | High; selectively reduces iminium ions.[8][10] | Moderate; requires temporal separation to avoid ketone reduction.[1] |

| Procedure | Simpler one-pot addition sequence. | Requires a two-step addition sequence (imine formation then reduction). |

| Reagent Cost | Higher | Lower |

| Safety | Generally safer; avoids highly toxic cyanide byproducts associated with NaBH₃CN.[5][8] | Generates H₂ gas upon reaction with protic solvents; requires careful addition. |

| Solvent | Aprotic (DCE, THF).[5][13] | Protic (MeOH, EtOH).[13] |

| Ideal Use Case | Lab-scale synthesis, sensitive substrates, high purity requirements. | Large-scale synthesis, cost-sensitive projects, robust substrates. |

Product Purification and Characterization

Purification: Regardless of the method used, the crude product will contain the basic amine product and potentially some non-basic impurities (e.g., unreacted ketone, 1-phenylbutan-1-ol). A highly effective purification step involves an acid-base extraction:

-

Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

-

Extract with dilute aqueous acid (e.g., 1 M HCl). The basic amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

-

Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

-

Make the aqueous layer basic (pH > 10) with a strong base (e.g., 2 M NaOH).

-

Extract the free amine back into an organic solvent.

-

Dry the organic layer, filter, and concentrate to yield the purified amine.[14]

Characterization: The identity and purity of the final product, N-Methyl-1-phenylbutan-1-amine, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch for a secondary amine).

References

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Amines. Russian Chemical Reviews, 88(1), 1-39. (Note: A general reference on the topic, specific URL may vary).

-

Srivastava, H., & Kumar, M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Taylor & Francis Online. (2011, March 14). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Retrieved from [Link]

-

JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

-

Myers, A. (n.d.). Chemistry 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

Chen, F. E., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30235–30243. [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information - General Procedure A: Reductive amination. (Note: This is a general procedure found in supplementary materials of various RSC publications, a direct link to a specific paper is not provided but the methodology is standard).

-

OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry. Retrieved from [Link]

- Magano, J., & Dunetz, J. R. (2012). Large-Scale Reductive Amination of Carbonyls. Organic Process Research & Development, 16(6), 1156–1184. (Note: A general review on the topic, specific URL may vary).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Sodium triacetoxyborohydride [organic-chemistry.org]

- 11. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. benchchem.com [benchchem.com]

Preparation of N-Methyl-1-phenylbutan-1-amine hydrochloride salt

An Application Note and Protocol for the Synthesis and Characterization of N-Methyl-1-phenylbutan-1-amine Hydrochloride

Abstract

This document provides a comprehensive guide for the synthesis of N-Methyl-1-phenylbutan-1-amine hydrochloride, a valuable secondary amine derivative. The protocol is centered around a robust and widely applicable one-pot reductive amination of butyrophenone with methylamine, followed by conversion to its crystalline hydrochloride salt. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of the reaction mechanisms, detailed experimental procedures, purification strategies, and methods for analytical characterization. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Scientific Background

N-Methyl-1-phenylbutan-1-amine belongs to the class of phenylalkylamines, a structural motif present in a wide array of pharmacologically active compounds. The synthesis of specific secondary amines like this one is a critical task in medicinal chemistry and drug discovery. The most direct and efficient route for this transformation is the reductive amination of a ketone.[1][2]

This process involves two key transformations occurring in a single reaction vessel:

-

The nucleophilic addition of a primary amine (methylamine) to a ketone (butyrophenone) to form an intermediate imine.[1][3]

-

The subsequent reduction of this imine to the target secondary amine.[3][4]

This method circumvents the challenges of direct N-alkylation of amines, which often leads to over-alkylation and a mixture of products.[1] The final amine product is often an oil or a low-melting solid, which can be difficult to handle and purify. Conversion to a hydrochloride salt provides a stable, crystalline solid that is easier to purify, weigh, and store, and often enhances water solubility.[5][6][7]

Synthesis Pathway Overview

The overall synthetic strategy is a two-stage process, beginning with the formation of the free amine via reductive amination, followed by its conversion to the hydrochloride salt.

Caption: Mechanism of the two-stage reductive amination process.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Notes |

| Butyrophenone | C₁₀H₁₂O | 148.20 | 495-40-9 | Starting ketone. [8][9] |

| Methylamine solution | CH₃NH₂ | 31.06 | 74-89-5 | 40% in H₂O or 2.0 M in THF. |

| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | Reducing agent. |

| Methanol | CH₃OH | 32.04 | 67-56-1 | Reaction solvent. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent. |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | For basification during work-up. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |

Detailed Experimental Protocol: Reductive Amination

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add butyrophenone (10.0 g, 67.5 mmol). Dissolve the ketone in methanol (100 mL).

-

Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 40% aqueous solution of methylamine (10.5 g, 135 mmol, 2.0 equivalents). Stir the mixture at 0 °C for 30 minutes. The formation of the imine is often the rate-determining step. [10]3. Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (3.8 g, 100 mmol, 1.5 equivalents) portion-wise over 20-30 minutes. Caution: Hydrogen gas is evolved. The cautious addition is necessary to control the exothermic reaction and prevent the reduction of the starting ketone. [11]4. Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-